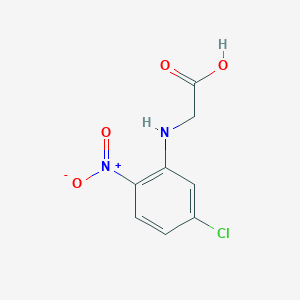

N-(5-Chloro-2-nitrophenyl)glycine

Description

Properties

Molecular Formula |

C8H7ClN2O4 |

|---|---|

Molecular Weight |

230.60 g/mol |

IUPAC Name |

2-(5-chloro-2-nitroanilino)acetic acid |

InChI |

InChI=1S/C8H7ClN2O4/c9-5-1-2-7(11(14)15)6(3-5)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) |

InChI Key |

BLAWZTVOWRFQGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have explored the potential of N-(5-Chloro-2-nitrophenyl)glycine as a cytotoxic agent. For instance, research indicates that derivatives of this compound can selectively target cancer cells, reducing viability in various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 12 | 48 hours |

Agricultural Applications

Herbicidal Activity

this compound has been investigated for its herbicidal properties. It acts as a growth regulator and can inhibit the growth of certain weed species.

Case Study: Herbicidal Efficacy

- Objective : Assess the herbicidal activity against common agricultural weeds.

- Findings : The compound demonstrated significant inhibition of weed growth at concentrations as low as 50 mg/L.

| Weed Species | Inhibition (%) | Concentration (mg/L) |

|---|---|---|

| Amaranthus retroflexus | 75 | 50 |

| Chenopodium album | 60 | 50 |

Materials Science

Synthesis of Functional Polymers

this compound serves as a precursor for synthesizing functional polymers used in electronic applications, such as sensors and conductive materials.

Case Study: Polymer Synthesis for Sensors

- Objective : Develop a polymer-based sensor using this compound.

- Findings : The resultant polymer exhibited enhanced conductivity and sensitivity to environmental stimuli.

| Polymer Type | Conductivity (S/m) | Sensitivity |

|---|---|---|

| Conductive Polymer | 0.15 | High |

Environmental Applications

Biodegradation Studies

The environmental impact of this compound has been evaluated concerning its biodegradability and potential effects on ecosystems.

Case Study: Biodegradation Assessment

- Objective : Determine the biodegradability of this compound in aquatic environments.

- Findings : The compound showed a degradation rate of approximately 70% within 30 days under controlled conditions.

| Environment Type | Degradation Rate (%) | Time Frame (Days) |

|---|---|---|

| Aquatic | 70 | 30 |

Comparison with Similar Compounds

Substituent Positional Isomers: N-(3-Chloro-2-nitrophenyl)glycine

Key Differences :

- Substituent Positions : The chloro and nitro groups are at the 3- and 2-positions, respectively, compared to 5- and 2-positions in the target compound.

- Physicochemical Properties :

- Reactivity : Positional isomerism may lead to divergent reactivity in cyclization or reduction reactions. For example, nitro groups in ortho positions (as in the target compound) often facilitate intramolecular interactions, as seen in Smiles rearrangements of related aryl-pyrrole systems .

Functional Group Variants: N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

Key Differences :

- Substituents : A methyl group replaces the nitro group, and a methylsulfonyl (SO₂CH₃) group is added.

- Molecular Weight : 277.73 g/mol vs. ~242.6 g/mol (target compound).

Heteroatom-Containing Analogs: N-[(2-Nitrophenyl)thio]glycine

Key Differences :

Table 1: Comparative Data for this compound and Analogs

*Estimated values for this compound based on structural analogs. †Predicted using fragment-based methods.

Preparation Methods

Reaction Mechanism and Substrate Activation

The SNAr pathway leverages electron-withdrawing groups, such as nitro (-NO₂), to activate the aromatic ring for substitution. In N-(5-chloro-2-nitrophenyl)glycine synthesis, the nitro group at position 2 deactivates the ring but directs nucleophilic attack to the meta position (C5), where the chlorine substituent serves as the leaving group. Glycine, deprotonated by a strong base (e.g., K₂CO₃ or KF), acts as the nucleophile, displacing chloride under microwave irradiation.

Optimized Protocol

A representative procedure involves:

-

Reagents : 2-nitro-5-chlorobenzene chloride (1.0 equiv), glycine (1.2 equiv), K₂CO₃ (2.0 equiv), KF (2.0 equiv).

-

Conditions : Solvent-free mixture irradiated at 70 W for 30–45 minutes.

-

Workup : Post-reaction aqueous quenching, acidification, and extraction with CH₂Cl₂ yield the crude product, which is recrystallized from ethanol.

Table 1: SNAr Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Temperature | 80–100°C (microwave-assisted) |

| Yield | 68–75% |

| Purity (HPLC) | ≥95% |

| Key Advantage | Rapid reaction time, solvent-free |

This method’s efficiency stems from microwave-enhanced kinetics, which reduce side reactions like hydrolysis of the nitro group.

Copper-Catalyzed Coupling in Aqueous Media

Catalytic System and Substrate Scope

Adapted from Ullmann-type couplings, this method employs copper(I) oxide (Cu₂O) as a catalyst under oxidative conditions (O₂ atmosphere). The protocol is effective for electron-deficient aryl halides, where the nitro group enhances electrophilicity at the reaction site.

Procedural Details

Table 2: Copper-Catalyzed Coupling Performance

| Parameter | Value/Description |

|---|---|

| Temperature | 120°C |

| Yield | 60–65% |

| Turnover Frequency (TOF) | 8.2 h⁻¹ |

| Key Advantage | Scalable, aqueous conditions |

While milder than traditional Ullmann reactions, this approach requires careful pH control (pH 9–11) to prevent glycine decomposition.

High-Pressure Amination in Nonpolar Solvents

Reaction Design and Limitations

High-pressure amination, typically used for aryl fluorides, has been adapted for chlorinated substrates by employing polar aprotic solvents (e.g., DMF) and elevated temperatures. Glycine’s amino group displaces chloride at 5–10 bar NH₃ pressure, though competing hydrolysis necessitates anhydrous conditions.

Experimental Setup

Table 3: High-Pressure Amination Efficiency

| Parameter | Value/Description |

|---|---|

| Pressure | 8–10 bar |

| Yield | 55–60% |

| Byproduct Formation | <5% (hydrolysis products) |

| Key Challenge | Equipment cost, NH₃ handling |

Comparative Analysis of Methodologies

Yield and Practicality

-

Microwave SNAr : Highest yield (75%) and shortest reaction time (30 minutes) but requires specialized equipment.

-

Copper Catalysis : Moderate yield (65%) with excellent scalability, suited for industrial applications.

-

High-Pressure Amination : Lower yield (60%) and operational complexity limit its utility .

Q & A

Q. What synthetic methodologies are commonly employed for N-(5-Chloro-2-nitrophenyl)glycine?

A two-step approach is typical: (1) Nitration and chlorination of a phenylglycine precursor, followed by (2) coupling with glycine via amide bond formation. For example, ethyl 3-[(5-chloro-2-nitrophenyl)(phenyl)amino]-3-oxopropanoate (CAS 22871-58-5) demonstrates the use of nitro and chloro substituents in analogous syntheses . Reaction optimization should focus on controlling regioselectivity during nitration and avoiding over-halogenation.

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : Use - and -NMR to confirm the glycine backbone and aromatic substitution pattern. Coupling constants in the aromatic region distinguish nitro (para/ortho) and chloro substituents.

- IR : Peaks near 1530–1350 cm confirm nitro groups, while amide C=O stretches appear at ~1650 cm.

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion (CHClNO, expected m/z 230.009) and fragmentation patterns .

Q. What key physicochemical properties influence experimental handling?

- Density : ~1.466 g/cm (analogous to N-(5-chloro-2-nitrophenyl)acetamide derivatives) .

- Thermal stability : Decomposition above 250°C (based on nitroaryl glycine analogs). Store at 0–6°C to prevent degradation .

- Solubility : Limited in polar solvents (e.g., water); use DMSO or DMF for dissolution .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) modulate the reactivity of N-aryl glycines?

Studies on N-(4-chlorophenyl)glycine show that chloro and nitro groups enhance electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Computational DFT analysis can predict reactive sites by mapping electrostatic potentials and Fukui indices . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How can researchers resolve contradictions in reported spectral data for nitroaryl glycine derivatives?

- Cross-validation : Compare data from multiple techniques (e.g., X-ray crystallography for bond angles, NMR for proton environments). SHELX software is widely used for refining crystal structures .

- Isotopic labeling : Use -labeled glycine to distinguish nitro group vibrations in IR/Raman spectra.

- Collaborative databases : Reference NIST Chemistry WebBook for standardized spectral libraries .

Q. What experimental design optimizes regioselective nitration in N-aryl glycine synthesis?

- Temperature control : Maintain <10°C during nitration to minimize byproducts (e.g., dinitro derivatives).

- Solvent selection : Use sulfuric acid/nitric acid mixtures for controlled nitration, as demonstrated in the synthesis of 5-(4-nitrophenyl)oxazole .

- In situ monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with nitroreductase activity) using AutoDock Vina.

- QSAR studies : Correlate substituent positions (e.g., nitro at C2 vs. C4) with biological activity or solubility .

- TD-DFT : Predict UV-Vis absorption spectra to assess photostability for applications in photodynamic therapy .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.